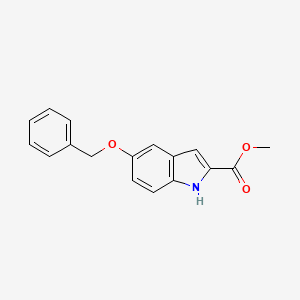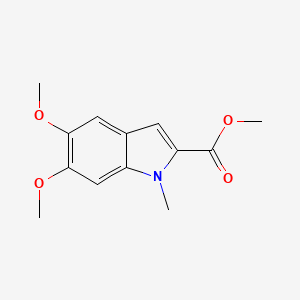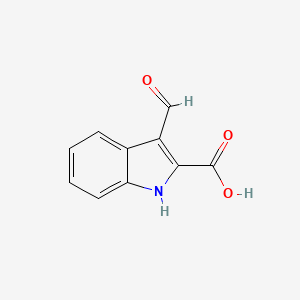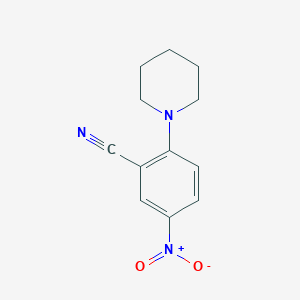
5-Nitro-2-(piperidin-1-yl)benzonitrile
Descripción general
Descripción
5-Nitro-2-(piperidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization in Drug Synthesis
- Antituberculosis Drug Candidates : Research on structural characterization of side products in the synthesis of new anti-tuberculosis drug candidates identified compounds with potential therapeutic applications. This includes the analysis of compounds like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, indicating the importance of structural analysis in drug development (Eckhardt et al., 2020).
Synthesis of Heterocyclic Compounds
- Enaminonitriles in Heterocyclic Synthesis : A study demonstrated the use of enaminonitriles for synthesizing 1,3-diaryl-4-aminopyrazole derivatives, highlighting the role of piperidine in generating these compounds with potential pharmaceutical applications (Medrasi et al., 2013).
Corrosion Inhibition
- Piperine Derivatives as Corrosion Inhibitors : Investigation into the effectiveness of piperidine derivatives in corrosion inhibition on iron surfaces revealed their potential in materials science. This study underscores the significance of molecular interactions in designing efficient corrosion inhibitors (Belghiti et al., 2018).
Crystal Structure Analysis
- X-ray Crystallography for Drug Development : The crystal structure of compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol has been analyzed, providing insights into the molecular geometry that can influence drug efficacy and stability (Prasad et al., 2008).
Theoretical Studies and Simulation
- Quantum Chemical Studies on Corrosion Inhibition : Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, have been conducted on piperidine derivatives to predict their efficiency as corrosion inhibitors, demonstrating the intersection of computational chemistry and materials science (Kaya et al., 2016).
Anti-inflammatory Potential
- Synthesis of Chromene Derivatives : Research into the synthesis and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential illustrates the application of piperidine derivatives in medicinal chemistry (Gandhi et al., 2018).
Propiedades
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKJSKHZCXGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406582 | |
| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32188-75-3 | |
| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)
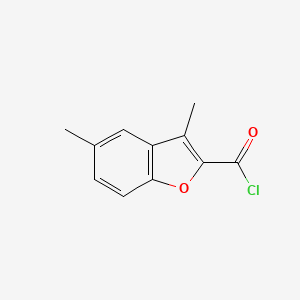
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)
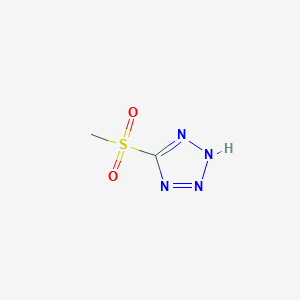
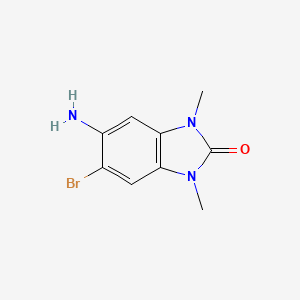
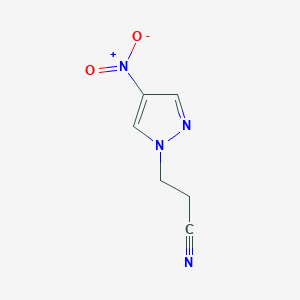

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)
